2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide
CAS No.: 887889-11-4
Cat. No.: VC11876770
Molecular Formula: C25H16N2O5
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887889-11-4 |
|---|---|
| Molecular Formula | C25H16N2O5 |
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | 2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]chromene-3-carboxamide |
| Standard InChI | InChI=1S/C25H16N2O5/c28-23(18-14-15-8-4-6-12-19(15)32-25(18)30)27-21-17-11-5-7-13-20(17)31-22(21)24(29)26-16-9-2-1-3-10-16/h1-14H,(H,26,29)(H,27,28) |
| Standard InChI Key | UCGCJWRKZNTBEL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Introduction
2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide is a complex organic molecule with a unique structure that combines a chromene core, a benzofuran moiety, and a phenylcarbamoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties.
Synthesis
The synthesis of 2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the chromene core and the incorporation of the benzofuran and phenylcarbamoyl moieties. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Biological Activity
Research on this compound has shown potential anti-inflammatory and anticancer properties. Its structural features allow it to interact with specific enzymes and receptors, which may lead to therapeutic effects. Studies indicate that similar compounds can inhibit tumor growth and modulate immune responses.
4.1. Anti-Inflammatory Activity
While specific data on the anti-inflammatory activity of this compound is limited, its structural similarity to known anti-inflammatory agents suggests potential efficacy in this area. Further research is needed to fully elucidate its effects on inflammatory pathways.
4.2. Anticancer Activity
The anticancer properties of this compound are attributed to its ability to interact with enzymes and receptors involved in cancer progression. It may act as an inhibitor or modulator of these targets, potentially leading to reduced tumor growth and improved therapeutic outcomes.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide, each exhibiting unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-chloro-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide | Contains a chromene core with a chlorine substituent | Enhances biological activity due to the chloro group |
| 7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide | Incorporates a methyl group on the chromene ring | Affects lipophilicity and bioavailability |
| 5-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide | Features a pyrazole ring instead of chromene | Provides different pharmacological properties |
Applications and Future Research
The applications of 2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide are diverse, with potential uses in drug development for treating inflammatory and cancerous conditions. Further research is necessary to fully understand its therapeutic potential and to optimize its interactions with biological targets.
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